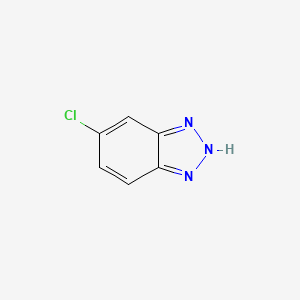

5-Chlorobenzotriazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQVZFITSVHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047450 | |

| Record name | 5-Chlorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-97-3 | |

| Record name | 5-Chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chlorobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROBENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7O46G78K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorobenzotriazole from 4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Chlorobenzotriazole, a significant heterocyclic compound with applications in pharmaceuticals and material science, starting from 4-chloro-2-nitroaniline (B28928). The synthesis is a two-step process involving the reduction of the nitro group of the starting material to form 4-chloro-1,2-phenylenediamine, which is subsequently converted to this compound via diazotization and intramolecular cyclization. This document details the underlying reaction mechanisms, provides in-depth experimental protocols, and presents key quantitative data for the starting material, intermediate, and final product in clearly structured tables. A visual representation of the synthesis pathway is also provided to facilitate a clear understanding of the process.

Synthesis Pathway Overview

The conversion of 4-chloro-2-nitroaniline to this compound is a well-established synthetic route in organic chemistry. The pathway can be logically divided into two primary stages:

-

Step 1: Reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine. This step involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). A common and efficient method for this transformation is the Béchamp reduction, which utilizes iron metal in an acidic medium.

-

Step 2: Diazotization and Cyclization of 4-chloro-1,2-phenylenediamine to this compound. The resulting ortho-phenylenediamine derivative is then treated with a diazotizing agent, typically sodium nitrite (B80452) in an acidic solution, to form a diazonium salt. This intermediate rapidly undergoes intramolecular cyclization to yield the stable triazole ring of the final product.

Reaction Mechanisms

Step 1: Béchamp Reduction of 4-chloro-2-nitroaniline

The Béchamp reduction is a classic and industrially significant method for the reduction of aromatic nitro compounds. The reaction proceeds via a complex heterogeneous mechanism involving the transfer of electrons from the surface of the iron metal to the nitro group. The acidic medium, typically hydrochloric acid, serves to activate the iron and provide the necessary protons for the reaction.

The overall transformation can be summarized as follows:

The mechanism involves the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates, although these are typically not isolated.

Step 2: Diazotization and Intramolecular Cyclization

The formation of the benzotriazole (B28993) ring from 4-chloro-1,2-phenylenediamine involves two key processes:

-

Diazotization: In the presence of a cold, acidic solution, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂). One of the amino groups of the 4-chloro-1,2-phenylenediamine attacks the nitrous acid to form an N-nitrosamine, which then tautomerizes and loses water to form a diazonium salt.

-

Intramolecular Cyclization: The lone pair of electrons on the adjacent amino group then attacks the terminal nitrogen of the diazonium group in an intramolecular electrophilic substitution reaction. This is followed by deprotonation to form the stable, aromatic triazole ring of this compound. The reaction is generally irreversible, as the resulting benzotriazole is a highly stable compound.[1]

Quantitative Data

The following tables summarize the key physical, chemical, and spectroscopic properties of the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Yellow to orange crystalline solid | 117-119 |

| 4-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | Brown crystalline powder | 67-73 |

| This compound | C₆H₄ClN₃ | 153.57 | White to off-white solid | 157-159 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 4-chloro-2-nitroaniline | 7.95 (d, 1H), 7.35 (dd, 1H), 6.90 (d, 1H), 6.50 (br s, 2H) | 145.8, 132.5, 130.1, 125.5, 120.3, 119.8 | 3480, 3370 (N-H), 1620 (N-H bend), 1530, 1350 (N-O) | 172 (M+) |

| 4-chloro-1,2-phenylenediamine | 6.65 (d, 1H), 6.55 (d, 1H), 6.45 (dd, 1H), 4.50 (br s, 2H), 3.50 (br s, 2H) | 136.0, 135.2, 122.1, 119.9, 117.8, 116.5 | 3400-3200 (N-H), 1630 (N-H bend) | 142 (M+) |

| This compound | 15.8 (br s, 1H), 8.05 (d, 1H), 7.85 (d, 1H), 7.40 (dd, 1H) | 144.5, 132.0, 128.5, 125.0, 119.5, 110.0 | 3100-2900 (N-H), 1620, 1590, 1490 | 153 (M+) |

Experimental Protocols

Step 1: Synthesis of 4-chloro-1,2-phenylenediamine

Materials:

-

4-chloro-2-nitroaniline

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-chloro-2-nitroaniline (1 equivalent) in a mixture of ethanol and water is prepared.

-

To this suspension, iron powder (3-5 equivalents) is added.

-

Concentrated hydrochloric acid (catalytic amount) is added portion-wise to initiate the reaction. The mixture is then heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron and iron salts. The filter cake is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is then neutralized with a sodium hydroxide solution until basic.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-chloro-1,2-phenylenediamine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Step 2: Synthesis of this compound

Materials:

-

4-chloro-1,2-phenylenediamine

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

In a beaker, 4-chloro-1,2-phenylenediamine (1 equivalent) is dissolved in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve complete dissolution.

-

The solution is then cooled in an ice bath to a temperature between 0-5 °C.

-

A solution of sodium nitrite (1.1 equivalents) in water is prepared and cooled in an ice bath.

-

The cold sodium nitrite solution is added dropwise to the stirred solution of 4-chloro-1,2-phenylenediamine, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The mixture is then allowed to warm to room temperature and stirred for another 1-2 hours.

-

The precipitated product is collected by vacuum filtration.

-

The solid is washed with cold water and then dried to afford this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water).

Mandatory Visualization

The following diagram illustrates the synthesis pathway from 4-chloro-2-nitroaniline to this compound.

Conclusion

The synthesis of this compound from 4-chloro-2-nitroaniline is a robust and efficient two-step process. This guide has provided a detailed technical overview of this pathway, including the underlying mechanisms, comprehensive experimental protocols, and key analytical data. The provided information is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling a thorough understanding and practical application of this important synthetic transformation.

References

An In-depth Technical Guide to 5-Chlorobenzotriazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzotriazole is a chlorinated heterocyclic aromatic compound that has garnered significant interest in various scientific and industrial fields. Its unique chemical structure, comprising a benzene (B151609) ring fused to a 1,2,3-triazole ring with a chlorine substituent, imparts a range of valuable properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications, particularly in the realm of drug development.

Physical and Chemical Properties

This compound is typically a white to off-white or light pink powder.[1][2] It is stable under normal storage conditions in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClN₃ | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| Melting Point | 157-159 °C | [2][3] |

| Boiling Point | 315.5 °C at 760 mmHg | [4] |

| Appearance | White to off-white/light pink powder | [1][2] |

| Solubility | Soluble in hot water; sparingly soluble in water | [1][5] |

| pKa | 7.46 ± 0.40 (Predicted) | [1] |

| CAS Number | 94-97-3 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-chloro-2-nitroaniline (B28928) followed by diazotization and cyclization.

Materials:

-

4-chloro-2-nitroaniline

-

Iron powder

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Sodium nitrite

-

Water

-

Ethanol (B145695) (98 wt.%)

-

Activated carbon

Procedure:

Step 1: Reduction of 4-chloro-2-nitroaniline to 4-chloro-1,2-phenylenediamine

-

To a reactor, add iron powder, water (20-25 times the volume of hydrochloric acid), and concentrated hydrochloric acid.

-

Stir the mixture and heat to 70-85 °C for 30-45 minutes to activate the iron powder.

-

Cool the mixture to 60-65 °C.

-

Slowly add 4-chloro-2-nitroaniline while stirring. The molar ratio of iron powder to concentrated hydrochloric acid to 4-chloro-2-nitroaniline should be 6-8 : 1-1.5 : 1.

-

After the addition is complete, add ethanol (1/15 to 1/20 of the 98 wt.% solution).

-

The reaction will yield a crude product of 4-chloro-1,2-phenylenediamine.

Step 2: Diazotization and Cyclization to this compound

-

Add the crude 4-chloro-1,2-phenylenediamine to a reactor.

-

Add glacial acetic acid and an equal volume of water, and stir to dissolve.

-

Cool the solution to -5 to 5 °C.

-

While maintaining the temperature between -5 and 5 °C, slowly add an aqueous solution of sodium nitrite.

-

After the addition is complete, warm the mixture to 75-85 °C and maintain this temperature for 1.5-2 hours.

-

Add activated carbon and heat the mixture to boiling for 20-30 minutes.

-

Filter the hot solution.

-

Cool the mother liquor to allow for precipitation of the product.

-

Collect the precipitate and dry it to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Filter the solution to remove any particulate matter and transfer it to a clean NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. For this compound in DMSO-d₆, characteristic peaks are observed around δ 14.00 (broad singlet, 1H, NH), δ 8.06 (d, 1H), δ 8.02 (d, 1H), and δ 7.48 (dd, 1H).[6]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of this compound with spectroscopic grade potassium bromide (KBr) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI). The resulting mass spectrum will show the molecular ion peak corresponding to the mass-to-charge ratio of the protonated or deprotonated molecule.

Applications

This compound is a versatile compound with a range of industrial and research applications.

-

Corrosion Inhibitor: It is widely used to protect metals, particularly copper and its alloys, from corrosion.[1][2] It forms a protective film on the metal surface, inhibiting both anodic and cathodic reactions.[7]

-

UV Stabilizer: Its ability to absorb ultraviolet radiation makes it a useful additive in plastics and coatings to prevent degradation from sun exposure.[2]

-

Photography: It acts as a stabilizer in photographic emulsions.[1]

-

Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Potential in Drug Development

While research on the direct therapeutic applications of this compound is limited, its derivatives have shown promising biological activities, suggesting that the this compound scaffold is a valuable pharmacophore.

Antiviral Activity

Derivatives of this compound have demonstrated antiviral activity against a range of RNA viruses, including Coxsackievirus B5 and Bovine Viral Diarrhea Virus (BVDV).[8] The proposed mechanism of action for some benzotriazole (B28993) derivatives involves the inhibition of the early stages of viral infection, such as attachment to the host cell.[9]

Anticancer Activity

Studies on related chlorinated benzotriazole compounds have indicated potential antiproliferative and pro-apoptotic effects.[9] The proposed mechanisms for the anticancer activity of related heterocyclic compounds include the induction of apoptosis through the mitochondrial pathway and the modulation of key signaling cascades such as NF-κB and MAPK.[6]

Visualizations

Experimental and Logical Workflows

Proposed Mechanism of Corrosion Inhibition

Proposed Signaling Pathway for Anticancer Activity of Related Compounds

References

- 1. Page loading... [wap.guidechem.com]

- 2. Influence of this compound on Inhibition of Copper Corrosion in Acid Rain Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. How To [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Influence of this compound on Inhibition of Copper Corrosion in Acid Rain Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chlorobenzotriazole (CAS No. 94-97-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chlorobenzotriazole (CAS No. 94-97-3), a versatile heterocyclic compound with significant applications across various scientific and industrial domains. This document details its chemical and physical properties, experimental protocols for its synthesis and application as a corrosion inhibitor, and its role as a UV stabilizer and a key intermediate in organic synthesis, including in the development of potential therapeutic agents. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes and workflows are visualized through detailed diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of its utility and mechanisms of action.

Chemical Identification and Properties

This compound is a chlorinated derivative of benzotriazole.[1][2] The presence of the chlorine atom on the benzene (B151609) ring enhances its chemical reactivity and modifies its physical properties compared to the parent compound, benzotriazole.[3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | References |

| CAS Number | 94-97-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₄ClN₃ | [2][3][4][6][7] |

| Molecular Weight | 153.57 g/mol | [3][4][6][7] |

| Appearance | Off-white to light yellow powder or crystalline solid | [1][6] |

| Melting Point | 157-159 °C | [4] |

| Purity | ≥99% | [4][6] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3] |

| SMILES | Clc1ccc2[nH]nnc2c1 | [3] |

| InChI | 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | [2] |

| InChIKey | PZBQVZFITSVHAW-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quality control of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Data available, crucial for structural confirmation. |

| Mass Spectrometry | Used for molecular weight determination and fragmentation analysis. |

| Infrared (IR) Spectroscopy | Provides information on functional groups present in the molecule.[7] |

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization and subsequent cyclization of a substituted o-phenylenediamine.[1] A general experimental protocol is outlined below.

Experimental Protocol: Synthesis from 4-Chloro-1,2-phenylenediamine

This protocol describes a common laboratory-scale synthesis.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Activated carbon

Procedure:

-

Diazotization: 4-Chloro-1,2-phenylenediamine is dissolved in a mixture of glacial acetic acid and water.[8] The solution is cooled to 0-5 °C in an ice bath.[1][8]

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature between 0-5 °C.[1][8] This step forms the diazonium salt intermediate.

-

Cyclization: After the addition of sodium nitrite is complete, the reaction mixture is stirred at room temperature for a specified period to allow for the intramolecular cyclization to form the triazole ring.[1]

-

Work-up and Purification: The reaction mixture is then heated to facilitate the completion of the reaction.[8] Activated carbon is added to decolorize the solution.[8] The hot solution is filtered, and the filtrate is allowed to cool, leading to the crystallization of this compound. The crystals are collected by filtration, washed with cold water, and dried.

Applications in Research and Industry

This compound has a wide range of applications stemming from its unique chemical structure.

Corrosion Inhibition

A primary application of this compound is as a corrosion inhibitor, particularly for copper and its alloys.[1][6] It forms a protective film on the metal surface, preventing corrosive agents from initiating oxidation and degradation.[1][5]

Mechanism of Action: this compound adsorbs onto the metal surface, forming a stable, protective layer.[4][5] This film acts as a physical barrier, inhibiting both the anodic and cathodic reactions of the corrosion process.[4][5] It is considered a mixed-type inhibitor.[4][9] The efficiency of inhibition can be as high as 91.2% in certain conditions.[4][5]

Experimental Protocol: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)

-

Electrode Preparation: A copper electrode is polished, cleaned, and rinsed.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, with the copper electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Test Solution: A corrosive medium (e.g., an acidic solution simulating acid rain) is prepared.[4] Different concentrations of this compound are added to the test solution.

-

Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached. Potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic to an anodic direction at a slow scan rate.

-

Data Analysis: The corrosion current density (i_corr) is determined from the polarization curves. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100.

UV Stabilization

Benzotriazole derivatives, including this compound, are effective UV absorbers used to protect polymers and other materials from photodegradation.[10][11]

Mechanism of Action: These compounds absorb harmful UV radiation and dissipate the energy as harmless heat through a process of excited-state intramolecular proton transfer (ESIPT).[12] This prevents the UV radiation from breaking the chemical bonds within the polymer matrix, thus enhancing the material's durability and lifespan.[10][12]

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[13][14] Its reactive sites on the aromatic ring and the triazole moiety allow for various chemical modifications.

Applications in Drug Development: Derivatives of this compound have been investigated for a range of pharmacological activities.

-

Antiviral Activity: Some derivatives have shown activity against viruses such as Coxsackievirus B5 and Poliovirus-1.[15]

-

Antifungal Activity: Chlorinated benzotriazoles can serve as scaffolds for the synthesis of antifungal agents that target ergosterol (B1671047) biosynthesis in fungi.[16]

Safety and Handling

This compound is classified as harmful if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling the compound to avoid skin contact, eye contact, and inhalation of dust.[1] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1]

GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning, H302: Harmful if swallowed |

Conclusion

This compound (CAS No. 94-97-3) is a chemical compound of significant industrial and research importance. Its utility as a corrosion inhibitor, UV stabilizer, and a versatile building block in organic synthesis makes it a valuable substance for chemists and material scientists. This guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations, supported by experimental outlines and visual diagrams to aid in its practical application and understanding. Researchers and professionals in drug development may find its role as a scaffold for bioactive molecules particularly noteworthy for further investigation.

References

- 1. Page loading... [guidechem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS 94-97-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Influence of this compound on Inhibition of Copper Corrosion in Acid Rain Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Manufacturer, Supplier, Exporter [vandvpharma.com]

- 7. This compound | C6H4ClN3 | CID 66760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN102516186A - Preparation method for electroplating additive 5-chloro-benzotriazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. partinchem.com [partinchem.com]

- 11. specialchem.com [specialchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

5-Chlorobenzotriazole: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 5-Chlorobenzotriazole, a versatile heterocyclic compound with significant applications in corrosion inhibition, organic synthesis, and pharmaceutical development. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and visualizations of its synthetic pathway and mechanism of action as a corrosion inhibitor.

Quantitative Solubility Data

Despite extensive research, precise quantitative solubility data for this compound in a wide range of solvents remains limited in publicly available literature. The following tables summarize the qualitative solubility information that has been reported.

Table 1: Solubility of this compound in Water

| Solvent | Temperature | Solubility |

| Water | Ambient | Sparingly soluble[1], Limited solubility[2] |

| Hot Water | Elevated | Soluble[1][3][4] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[4] |

| Methanol | Slightly soluble[4] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis

For researchers requiring precise quantitative solubility data, the following detailed protocol outlines the well-established shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration measurement.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer)

-

HPLC-grade solvent for mobile phase and sample dilution

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or incubator set to the desired constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered saturated solution with a suitable HPLC-grade solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor should be recorded precisely.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample solution into the HPLC system under the same chromatographic conditions as the standards.

-

Record the peak area of this compound in the sample chromatogram.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution by interpolating its peak area on the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Visualizing Key Processes of this compound

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its proposed mechanism of action as a corrosion inhibitor.

Caption: Synthesis pathway of this compound from 4-Chloro-2-nitroaniline.

Caption: Proposed mechanism of action for this compound as a corrosion inhibitor.

References

An In-Depth Technical Guide to 5-Chlorobenzotriazole: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chlorobenzotriazole (CAS No. 94-97-3), a versatile heterocyclic compound. This document collates critical safety data, handling precautions, and detailed experimental methodologies relevant to its application in research and development.

Chemical and Physical Properties

This compound is a chlorinated derivative of benzotriazole (B28993). It typically appears as a white to off-white or light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃ | [2][3][4] |

| Molecular Weight | 153.57 g/mol | [2][3][4] |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Melting Point | 157-159 °C | [3][4] |

| Water Solubility | Sparingly soluble in water, soluble in hot water. | [1] |

| pKa | 7.46 ± 0.40 (Predicted) | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [1] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][5] The Globally Harmonized System (GHS) classification is summarized in Table 2.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple sources.

Handling and Storage Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[4]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[5] |

| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice. |

Source: Standard first aid procedures for chemical exposure.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization and cyclization of 4-chloro-1,2-phenylenediamine. The following is a generalized experimental protocol based on described synthesis routes.

Materials:

-

4-chloro-2-nitroaniline

-

Iron powder

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Sodium nitrite

-

Water

Procedure:

-

Reduction of 4-chloro-2-nitroaniline: In a reaction vessel, activate iron powder with hydrochloric acid in water. Heat the mixture and then slowly add 4-chloro-2-nitroaniline. The reduction reaction yields a crude product of 4-chloro-1,2-phenylenediamine.

-

Diazotization and Cyclization: Dissolve the crude 4-chloro-1,2-phenylenediamine in aqueous acetic acid. Cool the solution in an ice bath and slowly add an aqueous solution of sodium nitrite. The reaction mixture is stirred, allowing for the diazotization of one amino group and subsequent intramolecular cyclization to form the triazole ring.

-

Isolation and Purification: The resulting this compound precipitates from the solution. The solid product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent like ethanol or hot water, to yield the final product.

Evaluation of Corrosion Inhibition

This compound is an effective corrosion inhibitor, particularly for copper and its alloys. Its efficacy can be evaluated using electrochemical methods.

Materials and Equipment:

-

Working electrode (e.g., copper coupon)

-

Reference electrode (e.g., saturated calomel (B162337) electrode, SCE)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat/Galvanostat

-

Corrosive medium (e.g., acidic rain solution with a pH of 2.42)

-

This compound solutions of varying concentrations

Procedure:

-

Electrode Preparation: Polish the working electrode with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

-

Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the corrosive medium.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a defined period (e.g., 30 minutes) until a steady state is reached.

-

Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Record the potentiodynamic polarization curves (Tafel plots) in the absence and presence of different concentrations of this compound. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (E_corr).

-

Inhibition Efficiency Calculation: The inhibition efficiency (η%) is calculated using the following equation: η% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Toxicological Profile

The toxicological data for this compound is limited, but available information suggests moderate acute toxicity upon ingestion and dermal exposure.[1] It is also reported to cause skin and serious eye irritation.[1]

Acute Toxicity Studies (Methodology Overview)

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing acute toxicity.

-

Acute Oral Toxicity (OECD 401/420/423): This study evaluates the toxicity of a substance after a single oral dose.

-

Test Species: Typically rats, usually females as they are often more sensitive.

-

Procedure: A single dose of the substance is administered by gavage. A limit test is often performed first at a high dose (e.g., 2000 mg/kg). If no mortality is observed, the LD50 is considered to be above this dose. If mortality occurs, further testing with different dose groups is conducted to determine the LD50 (the dose that is lethal to 50% of the test animals).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.

-

-

Acute Dermal Toxicity (OECD 402): This study assesses the toxicity following a single dermal application.

-

Test Species: Typically rats or rabbits.

-

Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface) and held in place with a porous gauze dressing for 24 hours. A limit test at 2000 mg/kg body weight is common.

-

Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of systemic toxicity and local skin reactions.

-

-

Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Species: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Observations: The cornea, iris, and conjunctiva are scored for the severity of lesions. The reversibility of any observed effects is also assessed over a period of up to 21 days.

-

-

Acute Skin Irritation/Corrosion (OECD 404): This test determines the potential for a substance to cause skin irritation or corrosion.

-

Test Species: Albino rabbits are commonly used.

-

Procedure: The substance is applied to a small patch of shaved skin and covered with a gauze patch for a set period (typically 4 hours).

-

Observations: The skin is evaluated for erythema (redness) and edema (swelling) at various time points after patch removal.

-

Biological Interactions and Degradation

While information on specific signaling pathway interactions is scarce, some studies have explored the biological effects and degradation of this compound.

Ecotoxicity in Zebrafish

A study on zebrafish embryos revealed that 5-chloro-benzotriazole can induce more harmful alterations than the parent compound, 1H-benzotriazole. Exposure to 20 and 25 mg/L of 5-chloro-benzotriazole resulted in decreased hatching rates, pericardial and yolk sac edemas, and reduced embryo length and eye area.[6] The study also suggested potential neurotoxicity, as indicated by an increase in embryonic movements, and a significant decrease in acetylcholinesterase activity at a concentration of 0.05 mg/L.[6]

Co-metabolic Degradation by Microalgae

Recent research has shown that the green microalga Chlorella pyrenoidosa can enhance the degradation of this compound in the presence of methanol. Methanol acts as an electron donor, facilitating the reductive dechlorination of this compound.[7] This process involves the activation of a metabolic enzyme-photosynthetic machinery, leading to increased electron transport, energy generation, and the expression of cytochrome P450 (CYP450) enzymes, which are involved in the biotransformation of the compound.[7]

This guide is intended to provide a thorough understanding of the safety and handling of this compound for professionals in research and development. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for any new experimental procedures.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. ecetoc.org [ecetoc.org]

- 5. oecd.org [oecd.org]

- 6. Deleterious effects of benzotriazoles on zebrafish development and neurotransmission: 5-Chloro-benzotriazole versus 1H-benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methanol-driven co-metabolic enhancement of benzotriazole and this compound degradation by Chlorella pyrenoidosa: Mechanisms, transformation pathways, and metabolic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chlorobenzotriazole: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Chlorobenzotriazole, a versatile heterocyclic compound with significant applications in research, drug development, and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Molecular and Physical Properties

This compound, with the CAS number 94-97-3, is a chlorinated derivative of benzotriazole (B28993).[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃ | [1][2] |

| Molecular Weight | 153.57 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Melting Point | 157-159 °C | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone. | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process. The first step is the reduction of 4-chloro-2-nitroaniline (B28928) using iron powder in an acidic medium to produce a crude 4-chloro-1,2-phenylenediamine product.[2][3] This intermediate then undergoes diazotization and cyclization to yield this compound.[2][3]

A general industrial preparation method is as follows:

-

Reduction: Iron powder, water, and concentrated hydrochloric acid are added to a reactor. The mixture is heated, and then 4-chloro-2-nitroaniline is slowly added to initiate the reduction reaction, forming 4-chloro-1,2-phenylenediamine.[3]

-

Diazotization and Cyclization: The crude 4-chloro-1,2-phenylenediamine is dissolved in a mixture of glacial acetic acid and water. The solution is cooled, and an aqueous solution of sodium nitrite (B80452) is added dropwise to carry out the diazotization and subsequent cyclization. The reaction mixture is then heated, treated with activated carbon, filtered, and cooled to crystallize the this compound product.[3]

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has found applications in various fields.

Corrosion Inhibition

It is widely used as a corrosion inhibitor, particularly for copper and its alloys.[4] It forms a protective film on the metal surface, preventing electrochemical reactions that lead to corrosion.[1]

Pharmaceutical and Agrochemical Synthesis

As a versatile intermediate, this compound is employed in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3] Its derivatives have shown significant biological activities.

Peptide Synthesis

A key derivative, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), is a highly effective additive in peptide synthesis.[5] It is often used in the form of uronium or aminium salts, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate efficient amide bond formation with reduced risk of racemization.[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated promising biological activities, making them attractive scaffolds for drug discovery.

Antiviral Activity

Several studies have reported the antiviral properties of this compound derivatives against a range of RNA and DNA viruses.[6][7] For instance, certain derivatives have shown activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1.[8] The mechanism of action for some of these derivatives is believed to involve the inhibition of an early phase of viral infection, potentially by interfering with viral attachment to host cells.[4]

Antiproliferative Activity

Benzotriazole derivatives, including those with chloro-substitutions, have been investigated for their anticancer potential.[8][9] Studies have shown that some of these compounds exhibit antiproliferative effects and can induce apoptosis in cancer cell lines.[8] The potential mechanisms of action for related benzotriazole compounds include the modulation of key signaling pathways such as NF-κB and MAPK.[8] Furthermore, some benzotriazole derivatives have been identified as inhibitors of kinases like NEK2, which are implicated in cancer progression.[10]

Antifungal Activity

The primary mechanism of antifungal action for many azole compounds, including derivatives of 7-chlorobenzotriazole, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[11]

Experimental Protocols

General Protocol for Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a general method for assessing the antiviral activity of this compound derivatives.

-

Cell Culture: Seed a monolayer of suitable host cells (e.g., Vero-76 cells) in 24-well plates and incubate overnight.

-

Infection: Infect the cell monolayers with a specific virus dilution for a set period (e.g., 2 hours).

-

Treatment: Remove the unadsorbed virus and add an overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Quantification: Stain the cells and count the number of plaques to determine the reduction in viral replication at different compound concentrations.[12]

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using HCTU

This protocol describes a typical cycle for adding an amino acid to a growing peptide chain on a solid support using Fmoc chemistry and HCTU as the coupling agent.

-

Resin Swelling: Swell the resin in a suitable solvent like DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HCTU in DMF, and then add a base such as DIPEA to activate the amino acid.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate to facilitate the coupling reaction.

-

Washing: Wash the resin to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the peptide sequence.[5]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery of new drug candidates based on the this compound scaffold.

Caption: A streamlined workflow for the development of novel therapeutics from the this compound scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 94-97-3 [chemicalbook.com]

- 3. CN102516186A - Preparation method for electroplating additive 5-chloro-benzotriazole - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antiviral activities of this compound derivatives [inis.iaea.org]

- 7. Antiviral activities of this compound derivatives | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

Understanding the pKa of 5-Chlorobenzotriazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the acid dissociation constant (pKa) of 5-Chlorobenzotriazole, a crucial parameter influencing its physicochemical properties and biological activity. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize benzotriazole (B28993) derivatives in their work.

Introduction to this compound

This compound is a chlorinated derivative of benzotriazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a triazole ring. The addition of a chlorine atom to the benzene ring significantly alters the electronic properties of the molecule, thereby affecting its acidity and reactivity. Understanding the pKa of this compound is fundamental for predicting its behavior in various chemical and biological systems, including its interaction with metal surfaces as a corrosion inhibitor and its potential pharmacological activity.

Physicochemical Properties and pKa Value

The pKa value is a measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The presence of the electron-withdrawing chloro group in the 5-position of the benzotriazole ring is expected to increase the acidity of the N-H proton compared to the parent benzotriazole molecule.

Table 1: Physicochemical and Acidity Data for Benzotriazole and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Benzotriazole | C₆H₅N₃ | 119.12 | 98-100 | 8.2[1][2] |

| This compound | C₆H₄ClN₃ | 153.57[3][4][5] | 157-159[5] | 7.46 ± 0.40 (Predicted)[3][5] |

The predicted pKa of this compound is approximately 7.46, which is lower than that of benzotriazole (pKa = 8.2), confirming the acidifying effect of the chlorine substituent.[1][2][3][5] This difference in acidity can have profound implications for the compound's solubility, lipophilicity, and ability to interact with biological targets at physiological pH.

Experimental Determination of pKa

The pKa of this compound can be experimentally determined using several methods. The two most common techniques are spectrophotometric and potentiometric titration.

Spectrophotometric Titration

This method relies on the difference in the ultraviolet (UV) absorbance spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point of this curve.

Experimental Protocol for Spectrophotometric pKa Determination:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 3 to 12, with a constant ionic strength (e.g., 0.1 M).

-

Sample Preparation: In a 96-well microtiter plate or individual cuvettes, add a fixed amount of the this compound stock solution to each buffer solution to achieve a final concentration of around 0.2 mM.[6] Ensure the final concentration of the organic solvent is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[6]

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum (typically in the range of 230-500 nm) for each sample.

-

Data Analysis:

-

Identify the analytical wavelength(s) where the maximum difference in absorbance between the protonated and deprotonated species is observed.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoid curve. This can be determined graphically or by using appropriate software for data fitting.[7]

-

Potentiometric Titration

Potentiometric titration involves the direct measurement of pH changes in a solution of the compound as a titrant (a strong acid or base) is added. The pKa is determined from the midpoint of the titration curve.

Experimental Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent or co-solvent system to a concentration of at least 10⁻⁴ M.[8] For poorly soluble compounds, a co-solvent such as methanol (B129727) or acetonitrile (B52724) may be used, and the aqueous pKa can be extrapolated from measurements at different co-solvent concentrations.[9]

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the sample solution in a thermostatted vessel and purge with an inert gas like nitrogen to remove dissolved carbon dioxide.

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

-

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

-

Logical Workflow for pKa Determination

The following diagram illustrates the general workflow for the experimental determination of the pKa value.

Caption: General workflow for pKa determination.

Influence of pKa on Biological Activity

The pKa of this compound is critical for its potential biological activities, as it determines the ionization state of the molecule at physiological pH (around 7.4). Since the predicted pKa is close to this value, both the protonated (neutral) and deprotonated (anionic) forms of the molecule will be present in biological systems. This equilibrium can influence membrane permeability, receptor binding, and overall drug efficacy.

Derivatives of this compound have shown promise as antiviral and anticancer agents.[10][11] While the precise mechanisms are still under investigation, potential signaling pathways that may be affected include:

-

Induction of Apoptosis: Some benzotriazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Modulation of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK pathways are crucial for cell survival, proliferation, and inflammation. Some studies suggest that benzotriazole derivatives may modulate these pathways, contributing to their therapeutic effects.

The following diagram illustrates a potential, generalized mechanism of action for chlorinated benzotriazole derivatives in cancer cells, highlighting the central role of apoptosis.

Caption: Potential signaling pathways affected by this compound.

Conclusion

The pKa value of this compound is a fundamental parameter that governs its chemical and biological properties. The predicted pKa of 7.46 ± 0.40 indicates a moderately acidic nature, which is a direct consequence of the electron-withdrawing effect of the chlorine substituent.[3][5] This acidity is crucial for its applications, ranging from corrosion inhibition to potential therapeutic uses. The experimental determination of this value, through methods like spectrophotometric or potentiometric titration, is essential for accurate characterization. Further research into the specific biological targets and signaling pathways affected by this compound will be greatly informed by a precise understanding of its pKa and the resulting equilibrium between its protonated and deprotonated forms under physiological conditions.

References

- 1. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 2. scribd.com [scribd.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H4ClN3 | CID 66760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 94-97-3 [chemicalbook.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ishigirl.tripod.com [ishigirl.tripod.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. eurjchem.com [eurjchem.com]

- 10. Antiviral activities of this compound derivatives [inis.iaea.org]

- 11. Antiviral activities of this compound derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 5-Chlorobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 5-Chlorobenzotriazole. The following sections detail the experimental protocols, present the 1H and 13C NMR data in a structured format, and include visualizations to aid in the interpretation of the spectral information.

Introduction

This compound is a heterocyclic aromatic compound of interest in various fields, including pharmaceutical research and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds. This guide focuses on the 1H and 13C NMR spectral characteristics of this compound, providing essential data for its identification and characterization.

Experimental Protocols

The NMR spectral data presented in this guide were acquired using the following experimental parameters:

-

Sample Preparation: 0.036 g of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

-

Instrumentation:

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) was used as the solvent for all NMR measurements.[1][2]

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the tables below for clear and easy comparison.

1H NMR Spectral Data

The 1H NMR spectrum of this compound in DMSO-d6 exhibits signals corresponding to the aromatic protons and the N-H proton.

Table 1: 1H NMR Spectral Data for this compound in DMSO-d6

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | 14.00 | Broad | - | N-H |

| B | 8.06 | d | J(B,D) = 1.86 | H-7 |

| C | 8.02 | d | J(C,D) = 8.76 | H-4 |

| D | 7.48 | dd | J(C,D) = 8.76, J(B,D) = 1.86 | H-6 |

Data sourced from 300 MHz spectrum.[1] A second set of data from an 89.56 MHz instrument provides similar chemical shifts with slightly different coupling constants: J(C,D)=8.8 Hz, J(B,D)=1.9 Hz, J(B,C)=0.6 Hz.[1]

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectral Data for this compound in DMSO-d6 (90 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 143.8 | C-7a |

| 131.5 | C-3a |

| 128.0 | C-5 |

| 126.7 | C-6 |

| 119.8 | C-4 |

| 111.1 | C-7 |

Visualization of Molecular Structure and NMR Data

The following diagrams, created using the DOT language, illustrate the structure of this compound and the relationships between its atoms as determined by NMR spectroscopy.

Caption: Chemical structure and atom numbering of this compound.

Caption: ¹H-¹H J-coupling correlations in this compound.

References

toxicological data and hazards of 5-Chlorobenzotriazole exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorobenzotriazole (CBT), a chlorinated derivative of benzotriazole, is utilized primarily as a corrosion inhibitor and a UV stabilizer in various industrial applications.[1][2] Its chemical structure, featuring a benzene (B151609) ring fused to a triazole ring with a chlorine substitution, contributes to its stability and industrial utility. While its efficacy in industrial settings is well-documented, a comprehensive understanding of its toxicological profile and associated hazards is crucial for ensuring occupational safety and environmental protection. This technical guide provides a detailed overview of the available toxicological data, outlines key experimental protocols for its assessment, and visualizes relevant pathways and workflows to support informed decision-making by researchers and professionals in drug development and chemical safety.

It is important to note that publicly available toxicological data for this compound is limited, and further research is required to fully characterize its hazard profile.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 94-97-3 | --INVALID-LINK-- |

| Molecular Formula | C₆H₄ClN₃ | --INVALID-LINK-- |

| Molecular Weight | 153.57 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 157-159 °C | [1] |

| Water Solubility | Sparingly soluble | |

| log Pow | 1.7 | --INVALID-LINK-- |

Table 2: Acute Toxicity Data

| Endpoint | Species | Route | Value | Classification | Reference |

| LC₅₀ (96h) | Zebrafish (Danio rerio) | Waterborne | 19 mg/L | Toxic to aquatic life | [3] |

| Oral LD₅₀ | Data not available | Oral | - | Harmful if swallowed (GHS) | [4] |

| Dermal LD₅₀ | Data not available | Dermal | - | - | |

| Inhalation LC₅₀ | Data not available | Inhalation | - | - |

Table 3: Ecotoxicity Data

| Organism | Endpoint | Duration | Value | Reference |

| Zebrafish (Danio rerio) embryos | LC₅₀ | 96 hours | 19 mg/L | [3] |

| Daphnia magna | Chronic Toxicity | - | Effects on cellular and life-history endpoints observed | [5] |

| Chlorella pyrenoidosa | Biodegradation | - | 89.67% removal with methanol (B129727) co-metabolism | [6] |

Table 4: Environmental Fate

| Condition | Half-life | Biodegradation Pathway | Reference |

| Aerobic | Longer than 5-methylbenzotriazole | - | [7] |

| Anaerobic (Fe(III) reducing) | Shortest half-life observed | Reductive dechlorination may be favored | [6][7] |

Hazard Identification and Classification

Based on available information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

There is currently no conclusive evidence to classify this compound as a carcinogen.

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)

This test provides information on the hazardous effects likely to arise from a short-term oral exposure to a substance.

-

Test Principle: A stepwise procedure is used with a limited number of animals per step. The method uses the mortality of a small number of animals to determine the appropriate starting dose for the main study, which then uses a slightly larger group of animals.

-

Test Animals: Typically, rats are used.

-

Administration: The substance is administered by gavage in a single dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD₅₀ (median lethal dose) is estimated, and the GHS classification is determined.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.

-

Test Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.

-

Methodology: The test substance is incubated with the bacterial strains, with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Ecotoxicity: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test determines the acute toxicity of chemicals to the embryonic stages of fish.

-

Test Principle: Newly fertilized zebrafish (Danio rerio) eggs are exposed to a range of concentrations of the test substance for 96 hours.

-

Observations: Lethality is assessed at 24, 48, 72, and 96 hours based on four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

-

Endpoint: The LC₅₀ (median lethal concentration) is calculated based on the observed mortality.

Mechanisms of Toxicity and Signaling Pathways

The precise mechanisms of toxicity for this compound are not well-elucidated. However, studies on zebrafish embryos suggest potential neurotoxicity.

Potential Neurotoxicity

Exposure of zebrafish embryos to this compound resulted in altered behavioral endpoints, indicating potential neurotoxicity.[3] A significant decrease in acetylcholinesterase (AChE) activity was observed at low concentrations, suggesting that inhibition of this enzyme could be a contributing factor to its neurotoxic effects.[3] AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and subsequent adverse effects.

Visualizations

Experimental Workflow for Toxicological Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Potential Neurotoxic Mechanism of this compound in Zebrafish

Caption: Postulated mechanism of this compound-induced neurotoxicity in zebrafish.

Environmental Fate and Biodegradation of this compound

Caption: Conceptual diagram of the environmental fate of this compound.

Conclusion and Recommendations